Cletoquine-d4 Oxalate

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

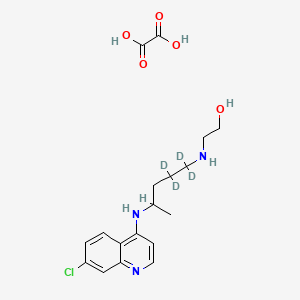

2-[[4-[(7-chloroquinolin-4-yl)amino]-1,1,2,2-tetradeuteriopentyl]amino]ethanol;oxalic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H22ClN3O.C2H2O4/c1-12(3-2-7-18-9-10-21)20-15-6-8-19-16-11-13(17)4-5-14(15)16;3-1(4)2(5)6/h4-6,8,11-12,18,21H,2-3,7,9-10H2,1H3,(H,19,20);(H,3,4)(H,5,6)/i2D2,7D2; |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DTVGVTDECKJJJK-XNXUTHBPSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(CCCNCCO)NC1=C2C=CC(=CC2=NC=C1)Cl.C(=O)(C(=O)O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C([2H])(CC(C)NC1=C2C=CC(=CC2=NC=C1)Cl)C([2H])([2H])NCCO.C(=O)(C(=O)O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H24ClN3O5 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40675771 |

Source

|

| Record name | Oxalic acid--2-({4-[(7-chloroquinolin-4-yl)amino](1,1,2,2-~2~H_4_)pentyl}amino)ethan-1-ol (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40675771 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

401.9 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1216461-57-2 |

Source

|

| Record name | Oxalic acid--2-({4-[(7-chloroquinolin-4-yl)amino](1,1,2,2-~2~H_4_)pentyl}amino)ethan-1-ol (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40675771 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

Cletoquine-d4 Oxalate: A Technical Guide for Advanced Bioanalytical and Autophagy Research

This guide provides an in-depth technical overview of Cletoquine-d4 Oxalate, a critical tool for researchers, scientists, and drug development professionals. We will delve into its core properties, primary applications, and detailed methodologies for its effective use in the laboratory.

Introduction: Understanding this compound

This compound is the deuterated oxalate salt form of Cletoquine. Cletoquine, also known as desethylhydroxychloroquine (DHCQ), is a major active metabolite of the well-known antimalarial and immunomodulatory drug, Hydroxychloroquine.[1][2] The "-d4" designation signifies that four hydrogen atoms in the molecule have been replaced with deuterium atoms. This isotopic labeling makes this compound an invaluable internal standard for quantitative analysis, particularly in liquid chromatography-tandem mass spectrometry (LC-MS/MS) based bioanalysis.[1][3][4]

From a chemical standpoint, the IUPAC name for the free base is 2-[[4-[(7-chloroquinolin-4-yl)amino]-1,1,2,2-tetradeuteriopentyl]amino]ethanol.[5][6] The four deuterium atoms are located on the pentyl chain, a strategic placement that ensures a stable mass shift without significantly altering the physicochemical properties of the molecule relative to its non-deuterated counterpart.[5][6][7]

| Property | Value | Source |

| Chemical Formula | C18H20D4ClN3O5 | [1][5] |

| Molecular Weight | 401.88 g/mol | [1][5] |

| CAS Number | 1216461-57-2 | [1][5] |

| Synonyms | Desethylhydroxychloroquine-d4 Oxalate, DHCQ-d4 Oxalate | [5][7] |

| Deuterium Labeling | ethan-1,1,2,2-d4 | [7] |

The Critical Role of Deuterated Internal Standards in Bioanalysis

In pharmacokinetic (PK) studies, which examine the absorption, distribution, metabolism, and excretion (ADME) of a drug, accurate quantification of the parent drug and its metabolites in biological matrices is paramount. LC-MS/MS is the analytical technique of choice for this purpose due to its high sensitivity and selectivity. However, the accuracy of LC-MS/MS data can be compromised by variability introduced during sample preparation, matrix effects (ion suppression or enhancement), and instrument drift.

To counteract these variables, a suitable internal standard (IS) is employed. An ideal internal standard co-elutes with the analyte of interest and exhibits similar ionization characteristics, thereby compensating for variations throughout the analytical process. Stable isotope-labeled (SIL) internal standards, such as this compound, are considered the gold standard in quantitative bioanalysis. The mass difference between the deuterated standard and the native analyte allows for their distinct detection by the mass spectrometer, while their nearly identical chemical behavior ensures that they are affected similarly by the aforementioned sources of variability.

Primary Research Application: Pharmacokinetic Studies of Hydroxychloroquine

The primary and most well-documented use of this compound is as an internal standard in the bioanalytical quantification of Hydroxychloroquine and its metabolites, including Cletoquine (DHCQ), desethylchloroquine (DCQ), and bisdesethylchloroquine (BDCQ).[8][9][10] Given that Hydroxychloroquine has a long half-life and its concentrations in biological fluids can be low, highly sensitive and accurate analytical methods are essential for its study.

Experimental Workflow for LC-MS/MS Analysis

The following is a representative workflow for the quantification of Hydroxychloroquine and its metabolites in human plasma using this compound as an internal standard. This protocol is a synthesis of methodologies described in the scientific literature.[3][8][9][10][11]

Sources

- 1. medchemexpress.com [medchemexpress.com]

- 2. medchemexpress.com [medchemexpress.com]

- 3. Journal of Biomedical and Translational Research [jbtr.or.kr]

- 4. medchemexpress.com [medchemexpress.com]

- 5. This compound, TRC 10 mg | Buy Online | Toronto Research Chemicals | Fisher Scientific [fishersci.pt]

- 6. Cletoquine-d4, TRC 1 mg | Buy Online | Toronto Research Chemicals | Fisher Scientific [fishersci.be]

- 7. caymanchem.com [caymanchem.com]

- 8. phenomenex.blob.core.windows.net [phenomenex.blob.core.windows.net]

- 9. researchgate.net [researchgate.net]

- 10. Development and validation of an LC-MS/MS method for determination of hydroxychloroquine, its two metabolites, and azithromycin in EDTA-treated human plasma - PMC [pmc.ncbi.nlm.nih.gov]

- 11. agilent.com [agilent.com]

An In-Depth Technical Guide to the Chemical Properties and Structure of Cletoquine-d4 Oxalate

For Researchers, Scientists, and Drug Development Professionals

Authored by: [Your Name/Gemini], Senior Application Scientist

Abstract

Cletoquine-d4 Oxalate, a deuterated analog of Cletoquine, serves as a critical internal standard for pharmacokinetic and metabolic studies of hydroxychloroquine and its derivatives. This guide provides a comprehensive overview of its chemical structure, physicochemical properties, and its role in advancing pharmaceutical research. We will delve into the rationale behind its synthesis, detailed analytical methodologies for its characterization and quantification, and its practical applications in drug development. This document is intended to be a definitive resource for researchers leveraging stable isotope-labeled compounds in their analytical workflows.

Introduction: The Significance of Deuterated Internal Standards in Pharmacokinetics

In the landscape of drug discovery and development, understanding the pharmacokinetic (PK) profile of a new chemical entity is paramount. This involves a detailed investigation of its absorption, distribution, metabolism, and excretion (ADME). The use of stable isotope-labeled internal standards, such as this compound, has revolutionized the precision and accuracy of these studies.

Cletoquine, or desethylhydroxychloroquine, is a major active metabolite of the widely used antimalarial and antirheumatic drug, hydroxychloroquine.[1] The introduction of four deuterium atoms onto the Cletoquine molecule creates a compound that is chemically identical to the analyte of interest but mass-shifted. This property makes it an ideal internal standard for mass spectrometry-based bioanalytical methods, as it co-elutes with the unlabeled analyte and experiences similar ionization efficiency and matrix effects, thus correcting for variations during sample preparation and analysis.[2]

The oxalate salt form of Cletoquine-d4 enhances its stability and handling properties as a solid material, making it suitable for use as a reference standard.[3]

Chemical Structure and Physicochemical Properties

A thorough understanding of the chemical structure and properties of this compound is fundamental to its application.

Chemical Structure

The systematic name for this compound is 2-[[4-[(7-Chloro-4-quinolinyl)amino]pentyl-d4]amino]ethanol Oxalate. The "-d4" designation indicates the presence of four deuterium atoms on the pentyl chain, a crucial feature for its function as a mass-shifted internal standard.

Molecular Structure Visualization:

Caption: Chemical structure of this compound.

Physicochemical Data

The following table summarizes the key physicochemical properties of this compound.

| Property | Value | Source |

| CAS Number | 1216461-57-2 | [3] |

| Molecular Formula | C₁₈H₂₀D₄ClN₃O₅ | [3] |

| Molecular Weight | 401.88 g/mol | [3] |

| Appearance | Solid | [1] |

| Color | Light yellow to yellow | [1] |

| Melting Point | >106 °C (decomposes) | N/A |

| Solubility | Slightly soluble in Methanol (with heating) | N/A |

Synthesis and Isotopic Labeling

The synthesis of this compound involves the introduction of deuterium atoms into the Cletoquine molecule, followed by salt formation with oxalic acid. While a specific, publicly available protocol for the synthesis of this compound is not readily found, a plausible synthetic strategy can be inferred from general methods for deuteration and the synthesis of related quinoline compounds.

General Deuteration Strategies

The introduction of deuterium can be achieved through various methods, including:

-

Reductive amination with a deuterated reducing agent: A suitable ketone precursor can be reacted with an amine in the presence of a deuterated reducing agent like sodium borodeuteride (NaBD₄).

-

Catalytic H/D exchange: Using a suitable catalyst, hydrogen atoms at specific positions can be exchanged with deuterium from a deuterium source like D₂O.[4]

-

Starting from deuterated building blocks: The synthesis can be designed to incorporate a commercially available deuterated building block.

A likely approach for the synthesis of the deuterated pentylamine side chain would involve the reduction of a suitable precursor with a deuterium source.

Plausible Synthetic Workflow

The synthesis would likely follow these general steps:

-

Synthesis of the Deuterated Side Chain: Preparation of a deuterated 4-aminopentylamine derivative containing four deuterium atoms.

-

Coupling Reaction: Reaction of 4,7-dichloroquinoline with the deuterated aminopentylamine derivative to form the Cletoquine-d4 free base.

-

Salt Formation: Treatment of the Cletoquine-d4 free base with oxalic acid to yield this compound.

-

Purification: Purification of the final product by recrystallization or chromatography.

Caption: Plausible synthetic workflow for this compound.

Analytical Characterization and Quality Control

Rigorous analytical characterization is essential to confirm the identity, purity, and isotopic enrichment of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR: The proton NMR spectrum is used to confirm the overall structure of the molecule. The absence or significant reduction of signals corresponding to the protons on the deuterated positions of the pentyl chain provides evidence of successful deuteration.

-

¹³C NMR: The carbon NMR spectrum helps to confirm the carbon framework of the molecule.

-

²H NMR (Deuterium NMR): This technique can be used to directly observe the deuterium signals and confirm their location and isotopic enrichment.

Mass Spectrometry (MS)

Mass spectrometry is a critical tool for confirming the molecular weight and isotopic purity of this compound. High-resolution mass spectrometry (HRMS) can provide a highly accurate mass measurement, confirming the elemental composition. The mass spectrum will show a molecular ion peak corresponding to the mass of the deuterated compound, shifted by approximately 4 Da compared to the unlabeled Cletoquine.

High-Performance Liquid Chromatography (HPLC)

HPLC is used to determine the purity of this compound. A validated HPLC method can separate the target compound from any impurities or starting materials.

Illustrative HPLC Method (adapted from methods for Chloroquine and its metabolites): [5][6]

-

Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

-

Mobile Phase: A gradient of acetonitrile and an aqueous buffer (e.g., ammonium formate or phosphate buffer) with a suitable ion-pairing agent if necessary.

-

Flow Rate: 1.0 mL/min.

-

Detection: UV detection at a wavelength appropriate for the quinoline chromophore (e.g., ~343 nm).

-

Injection Volume: 10 µL.

-

Column Temperature: 30 °C.

This method should be validated for linearity, accuracy, precision, and specificity according to regulatory guidelines.

Applications in Research and Drug Development

The primary application of this compound is as an internal standard in bioanalytical methods for the quantification of Cletoquine and, by extension, for monitoring the metabolism of hydroxychloroquine.

Pharmacokinetic Studies

In pharmacokinetic studies, biological samples (e.g., plasma, urine) are spiked with a known concentration of this compound before sample preparation. During LC-MS/MS analysis, the ratio of the peak area of the analyte (Cletoquine) to the peak area of the internal standard (this compound) is used to calculate the concentration of the analyte in the original sample. This approach significantly improves the accuracy and precision of the results by compensating for sample loss and matrix effects.[2]

Therapeutic Drug Monitoring (TDM)

For drugs like hydroxychloroquine, where there is a known relationship between plasma concentration and therapeutic effect or toxicity, TDM is crucial. The use of this compound as an internal standard in assays for TDM ensures reliable measurement of drug and metabolite levels, allowing for dose adjustments to optimize patient outcomes.

Clinical Trials

During clinical trials of hydroxychloroquine or related compounds, accurate measurement of drug and metabolite concentrations is essential for establishing dose-response relationships and understanding the drug's pharmacokinetic profile in the target patient population. This compound is an indispensable tool in the bioanalytical assays supporting these trials.[7][8]

Caption: Workflow for the application of this compound.

Conclusion

This compound is a highly specialized and valuable tool for the scientific community engaged in pharmaceutical research and development. Its well-defined chemical structure, with the strategic placement of deuterium atoms, makes it an ideal internal standard for mass spectrometry-based bioanalytical methods. This guide has provided a comprehensive overview of its chemical properties, a plausible synthetic approach, detailed analytical characterization methods, and its critical applications. The use of such high-quality, stable isotope-labeled standards is fundamental to ensuring the reliability and accuracy of data in pharmacokinetic studies, therapeutic drug monitoring, and clinical trials, ultimately contributing to the development of safer and more effective medicines.

References

-

High sensitivity methods to quantify chloroquine and its metabolite in human blood samples using LC–MS/MS. (2019). National Institutes of Health. [Link]

-

Impact of Deuterium Substitution on the Pharmacokinetics of Pharmaceuticals. (2018). PubMed. [Link]

-

This compound. (n.d.). Shanghai Huicheng Biological Technology Co., Ltd. [Link]

-

Pharmacokinetics of chloroquine and monodesethylchloroquine in pregnancy. (2007). PubMed. [Link]

-

Deuterium isotope effects on drug pharmacokinetics. I. System-dependent effects of specific deuteration with aldehyde oxidase cleared drugs. (2012). PubMed. [Link]

-

Quantification of oxalate by novel LC-MS/MS: assay development, validation and application in lumasiran clinical trials. (2023). PubMed. [Link]

-

Process for the preparation of 2-[[4-[(7-Chloro-4-quinolyl)amino] pentyl]ethylamino]ethanol sulphate. (2021). Technical Disclosure Commons. [Link]

-

Pharmacokinetics and Pharmacological Properties of Chloroquine and Hydroxychloroquine in the Context of COVID‐19 Infection. (2020). PubMed Central. [Link]

-

HPLC methods for choloroquine determination in biological samples and pharmaceutical products. (2019). PubMed Central. [Link]

-

Diagnosis of a case of acute chloroquine poisoning using 1H NMR spectroscopy: characterisation of drug metabolites in urine. (1997). PubMed. [Link]

-

Pharmacokinetics and Bioequivalence Study of Hydroxychloroquine Sulfate Tablets in Chinese Healthy Volunteers by LC–MS/MS. (2019). National Institutes of Health. [Link]

-

Reductive Deuteration of Ketones with Magnesium and D2O for the Synthesis of α-Deutero-o-methyl-benzhydrol. (2021). Organic Syntheses. [Link]

-

A reliable LC-MS/MS method for urinary oxalate determination and its comparison with analogous assays. (2025). PubMed. [Link]

-

Hydroxychloroquine: Pharmacokinetics and Toxicity. (2024). ResearchGate. [Link]

-

Pharmacokinetics of hydroxychloroquine and chloroquine during treatment of rheumatic diseases. (1996). PubMed. [Link]

-

Analytical Methods for Oxalate Quantification: The Ubiqui- tous Organic Anion. (2022). Preprints.org. [Link]

-

Efficient Route to Deuterated Aromatics by the Deamination of Anilines. (2016). PubMed. [Link]

-

Synthetic applications of the electrochemical deuteration protocol. (n.d.). ResearchGate. [Link]

-

ChemComm. (2018). University of Southampton. [Link]

-

High-Resolution 17O Solid-State NMR as a Unique Probe for Investigating Oxalate Binding Modes in Materials: The Case Study of Calcium Oxalate Biominerals. (2022). PubMed Central. [Link]

Sources

- 1. medchemexpress.com [medchemexpress.com]

- 2. High sensitivity methods to quantify chloroquine and its metabolite in human blood samples using LC–MS/MS - PMC [pmc.ncbi.nlm.nih.gov]

- 3. 2-((4-(7-Chloroquinolin-4-ylamino)pentyl)(ethyl)amino)ethanol | Sigma-Aldrich [sigmaaldrich.com]

- 4. researchgate.net [researchgate.net]

- 5. chembk.com [chembk.com]

- 6. Designing chemical systems for precision deuteration of medicinal building blocks - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. Quantification of oxalate by novel LC-MS/MS: assay development, validation and application in lumasiran clinical trials - PubMed [pubmed.ncbi.nlm.nih.gov]

A Technical Guide to the Rationale and Application of Deuterated Internal Standards in Quantitative Mass Spectrometry: The Case of Cletoquine-d4

Abstract

In the landscape of quantitative mass spectrometry, particularly within regulated bioanalysis, achieving the highest levels of accuracy, precision, and reproducibility is not merely an objective but a necessity.[1][2][3] This technical guide provides an in-depth exploration of the foundational principles and practical rationale for employing stable isotope-labeled (SIL) internal standards, with a specific focus on deuterated analogs like Cletoquine-d4. Moving beyond a simple recitation of protocols, this document elucidates the causal mechanisms that make SILs, and specifically deuterated standards, the gold standard for mitigating the myriad variables inherent in complex analytical workflows.[4][5][6] We will dissect the concepts of isotope dilution mass spectrometry (IDMS), matrix effects, and chromatographic behavior to build a comprehensive case for the scientific integrity and robustness that these internal standards impart to an assay.

The Foundational Imperative for an Internal Standard

Liquid chromatography-mass spectrometry (LC-MS) has become the predominant analytical method for quantitative analysis in complex biological matrices due to its superior sensitivity and selectivity.[7] However, the journey of an analyte from a biological sample (e.g., plasma, urine, tissue) to the detector is fraught with potential for variability. An internal standard (IS) is a compound of known concentration added to every sample, calibrator, and quality control (QC) sample to normalize for these variations.[3][6][8]

The core function of an IS is to act as a chemical and physical mimic of the analyte, experiencing the same procedural losses and fluctuations.[9] By calculating the peak area ratio of the analyte to the IS, we can correct for inconsistencies across the entire workflow, including:

-

Sample Preparation and Extraction: Inconsistent recovery during protein precipitation, liquid-liquid extraction (LLE), or solid-phase extraction (SPE).[6][10]

-

Injection Volume: Minor variations in the volume injected by the autosampler.[3][9][11]

-

Mass Spectrometric Ionization: Fluctuations in the ionization efficiency within the MS source, a phenomenon notoriously susceptible to "matrix effects."[1][7][10][12]

The Challenge of Matrix Effects

Matrix effects are arguably the most insidious challenge in LC-MS bioanalysis.[1][7][12] They occur when co-eluting endogenous or exogenous components from the sample matrix (e.g., phospholipids, salts, metabolites) interfere with the ionization of the target analyte in the MS source.[1][7][12] This interference can either suppress or enhance the analyte's signal, leading to significant inaccuracies in quantification.[1][7][12] Because the composition of biological matrices can vary significantly between individuals, this effect can introduce unacceptable variability and compromise data integrity.[13]

The "Gold Standard": Stable Isotope-Labeled Internal Standards

While structural analogs can be used as internal standards, they are not ideal. Their different physicochemical properties mean they may not co-elute perfectly with the analyte or experience matrix effects to the exact same degree.[9][10][14] This is where Stable Isotope-Labeled (SIL) internal standards provide a superior solution.[5][15]

A SIL IS is the analyte molecule itself, but with one or more atoms replaced by their heavier stable isotopes (e.g., ²H (D), ¹³C, ¹⁵N).[4][5] This modification makes the SIL IS chemically and physically almost identical to the analyte.[16][17]

The key advantages are:

-

Identical Physicochemical Properties: The SIL IS and the analyte have the same extraction recovery, solubility, and chromatographic retention time.[4]

-

Identical Ionization Efficiency: Because they are structurally identical and co-elute, they are subjected to the exact same microenvironment within the ESI droplet at the same moment in time. This ensures they experience the same degree of ion suppression or enhancement, allowing for effective normalization.[5]

-

Mass Differentiability: Despite their chemical similarity, the mass spectrometer can easily distinguish between the analyte and the SIL IS due to the mass difference conferred by the heavy isotopes.[4][18]

This approach, known as isotope dilution mass spectrometry (IDMS), is recognized as the highest metrological method for quantitative analysis.[][20][21][22]

Why Deuterium? The Specific Case for Cletoquine-d4

Cletoquine is the major active metabolite of hydroxychloroquine, an antimalarial and autoimmune disease therapeutic.[23] For its accurate quantification in pharmacokinetic and therapeutic drug monitoring studies, a robust internal standard is essential. Cletoquine-d4 is the deuterated analog of Cletoquine, where four hydrogen atoms have been replaced by deuterium.[24][25]

The choice of deuterium is strategic:

-

Cost-Effectiveness: Deuterium is generally the most economical stable isotope to incorporate into a molecule compared to ¹³C or ¹⁵N.[4]

-

Sufficient Mass Shift: The incorporation of four deuterium atoms (+4 Da) provides a clear mass shift, ensuring the mass spectrometer can easily resolve the signal of Cletoquine-d4 from the natural isotopic distribution of unlabeled Cletoquine, preventing cross-talk or interference.[4]

-

Minimal Isotope Effect: While replacing hydrogen with deuterium can sometimes lead to a slight shift in chromatographic retention time (the "deuterium isotope effect"), this is typically minimal and manageable.[14][26][27][28] For most applications, the analyte and the deuterated IS still co-elute closely enough to experience the same matrix effects.[27] The benefits of near-perfect chemical mimicry far outweigh the minor chromatographic shifts observed.[26][28]

Data Presentation: The Impact of Internal Standard Choice

To illustrate the profound impact of using a deuterated internal standard, consider the following comparative data from a hypothetical bioanalytical method validation, compliant with FDA and ICH M10 guidelines.[29][30][31]

| Parameter | No Internal Standard | Structural Analog IS | Cletoquine-d4 (SIL IS) | FDA/ICH Acceptance Criteria |

| Precision (%CV) | 18.5% | 9.2% | < 4.5% | ≤ 15% (≤ 20% at LLOQ) |

| Accuracy (%Bias) | -25.3% to +30.1% | -12.5% to +11.8% | -3.8% to +2.9% | Within ±15% (±20% at LLOQ) |

| Matrix Factor (%CV) | 22.4% | 11.6% | < 5.1% | ≤ 15% |

| Extraction Recovery (%CV) | 16.9% | 7.8% | < 3.2% | Consistent & Reproducible |

Data is illustrative.

As the table clearly demonstrates, the assay without an internal standard is highly variable and inaccurate. The structural analog provides a significant improvement, but it cannot fully compensate for all sources of variability, particularly matrix effects. The use of Cletoquine-d4, however, yields exceptional precision and accuracy, well within the stringent limits required for regulated bioanalysis, showcasing its ability to self-validate the analytical process for each individual sample.[13]

Experimental Protocol: Quantitative Analysis of Cletoquine in Human Plasma

This section provides a detailed methodology for a typical LC-MS/MS workflow.

5.1. Materials

-

Analytes: Cletoquine, Cletoquine-d4 (Internal Standard)

-

Reagents: Acetonitrile (ACN), Methanol (MeOH), Formic Acid (FA), HPLC-grade water

-

Matrix: Blank human plasma

5.2. Sample Preparation (Protein Precipitation)

-

Aliquot 50 µL of plasma sample, calibrator, or QC into a 1.5 mL microcentrifuge tube.

-

Add 10 µL of Cletoquine-d4 working solution (e.g., 500 ng/mL in 50% MeOH) to all tubes except for "double blanks". This early addition is critical for correcting subsequent variability.[6]

-

Vortex briefly (approx. 5 seconds).

-

Add 200 µL of cold ACN containing 0.1% FA to precipitate proteins.

-

Vortex vigorously for 1 minute.

-

Centrifuge at 14,000 rpm for 10 minutes at 4°C.

-

Transfer 150 µL of the supernatant to a clean autosampler vial.

-

Inject 5 µL onto the LC-MS/MS system.

5.3. LC-MS/MS Conditions

-

LC System: Standard UHPLC system

-

Column: C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.8 µm)

-

Mobile Phase A: 0.1% FA in Water

-

Mobile Phase B: 0.1% FA in ACN

-

Gradient: 5% B to 95% B over 3 minutes, hold for 1 minute, re-equilibrate for 1 minute.

-

Flow Rate: 0.4 mL/min

-

MS System: Triple quadrupole mass spectrometer with ESI source

-

Ionization Mode: Positive

-

MRM Transitions:

-

Cletoquine: Q1 308.2 -> Q3 249.1

-

Cletoquine-d4: Q1 312.2 -> Q3 253.1

-

Conclusion: A Self-Validating System for Unimpeachable Data

The use of a deuterated internal standard like Cletoquine-d4 is not merely a best practice; it is a fundamental component of a scientifically sound and defensible bioanalytical method. By providing a near-perfect chemical mimic that is differentiated only by mass, it creates a self-validating system for every sample analyzed. It corrects for the inevitable physical and chemical variations in sample processing and analysis, most critically neutralizing the unpredictable influence of matrix effects.[5][7] This ensures that the final calculated concentration is a true and accurate reflection of the analyte's level in the original biological sample, underpinning the integrity of pharmacokinetic, toxicokinetic, and clinical diagnostic data.

References

-

Tan, S. K., Shaw, P. N., & Hewavitharana, A. K. (n.d.). Strategies for the Detection and Elimination of Matrix Effects in Quantitative LC–MS Analysis. Chromatography Today. [Link]

-

Becker, G. (n.d.). Matrix Effects and Ion Suppression in LC-MS: Essential Strategies for Research. Journal of Analytical Techniques and Research. [Link]

-

Evaluation of Deuterium Isotope Effects in Normal-Phase LC–MS–MS Separations Using a Molecular Modeling A. (n.d.). [Link]

-

D'Avolio, A., Simiele, M., & de Grazia, U. (2021). Compensate for or Minimize Matrix Effects? Strategies for Overcoming Matrix Effects in Liquid Chromatography-Mass Spectrometry Technique: A Tutorial Review. Molecules. [Link]

-

Wright, M. J., Wheller, R., Wallace, G., & Green, R. (2019). Internal Standards in Regulated Bioanalysis: Putting in Place a Decision-Making Process During Method Development. Bioanalysis. [Link]

-

ResolveMass Laboratories Inc. (n.d.). Deuterated Internal Standards for LC-MS: Selection & Custom Synthesis. [Link]

-

Why can the deuterated internal standard method be used for quantification in the detection of serum 25-hydroxyvitamin D by high-performance liquid chromatography-tandem mass spectrometry? Can ordinary chromatographic methods use this method for quantification? (n.d.). [Link]

-

Stokvis, E., Rosing, H., & Beijnen, J. H. (2005). Stable isotopically labeled internal standards in quantitative bioanalysis using liquid chromatography/mass spectrometry: necessity or not?. Rapid Communications in Mass Spectrometry. [Link]

-

U.S. Department of Energy. (2017). Guideline on Isotope Dilution Mass Spectrometry. OSTI.GOV. [Link]

-

Sun, L., Zhu, G., Mou, S., Dovichi, N. J., & He, Y. (2016). Minimal deuterium isotope effects in quantitation of dimethyl-labeled complex proteomes analyzed with capillary zone electrophoresis/mass spectrometry. Electrophoresis. [Link]

-

Xu, R. N., Fan, L., Rieser, M. J., & El-Shourbagy, T. A. (2007). Assessment of matrix effect in quantitative LC-MS bioanalysis. Bioanalysis. [Link]

-

Systematic and Comprehensive Strategy for Reducing Matrix Effects in LC/MS/MS Analyses. (n.d.). [Link]

-

AptoChem. (n.d.). Deuterated internal standards and bioanalysis. [Link]

-

Kumar, S. (2017). Stable Labeled Isotopes as Internal Standards: A Critical Review. Crimson Publishers. [Link]

-

BioPharma Services. (n.d.). Internal Standard Responses in LC-MS/MS Based Bioanalysis: Friend or Foe?. [Link]

-

Britannica. (n.d.). Isotope dilution. [Link]

-

Pons, G., Le Moing, J. P., & Desage, M. (1987). Study of deuterium isotope effects on protein binding by gas chromatography/mass spectrometry. Caffeine and deuterated isotopomers. Biomedical & Environmental Mass Spectrometry. [Link]

-

Ciak, J., & Hahn, F. E. (1966). Chloroquine: mode of action. Science. [Link]

-

Wikipedia. (n.d.). Isotope dilution. [Link]

-

Naidong, W., & Chen, Y. L. (2004). Evaluation of Deuterium Isotope Effects in Normal-Phase LC-MS-MS Separations Using a Molecular Modeling Approach. ResearchGate. [Link]

-

Prohaska, T., & Vogl, J. (2024). An isotope dilution mass spectrometry overview: tips and applications for the measurement of radionuclides. Journal of Analytical Atomic Spectrometry. [Link]

-

Zhao, M., Rudin, D., & Wang, J. S. (2014). A stable isotope-labeled internal standard is essential for correcting for the interindividual variability in the recovery of lapatinib from cancer patient plasma in quantitative LC-MS/MS analysis. Journal of Pharmaceutical and Biomedical Analysis. [Link]

-

Tsikas, D. (2020). Underlying Mechanisms of Chromatographic H/D, H/F, cis/trans and Isomerism Effects in GC-MS. Molecules. [Link]

-

What Is An Internal Standard And Why Is It Used In LC-MS?. (2023). Chemistry For Everyone. [Link]

-

Ask the Experts: the impact of internal standard response variability during chromatographic bioanalysis. (2021). Bioanalysis. [Link]

-

Wright, M. J., Wheller, R., Wallace, G., & Green, R. (2019). Internal standards in regulated bioanalysis: putting in place a decision-making process during method development. Bioanalysis. [Link]

-

U.S. Food and Drug Administration. (2018). Bioanalytical Method Validation - Guidance for Industry. [Link]

-

U.S. Food and Drug Administration. (2022). M10 Bioanalytical Method Validation and Study Sample Analysis Guidance for Industry. [Link]

-

Chloroquine Mechanism of action. (2020). YouTube. [Link]

-

Internal standard in LC-MS/MS. (2013). Chromatography Forum. [Link]

-

U.S. Food and Drug Administration. (2001). Bioanalytical Method Validation. [Link]

-

U.S. Food and Drug Administration. (n.d.). Bioanalytical Method Validation. [Link]

-

U.S. Food and Drug Administration. (n.d.). Bioanalytical Method Validation of ANDAs- What the Assessor Looks For. [Link]

-

Wikipedia. (n.d.). Chloroquine. [Link]

-

Deems, R. O., Buczynski, M. W., & Dennis, E. A. (2007). Selection of internal standards for accurate quantification of complex lipid species in biological extracts by electrospray ionization mass spectrometry – What, how and why?. Journal of Lipid Research. [Link]

-

Internal Standard an Important Analyte Use in Drug Analysis by Liquid Chromatography Mass Spectrometry- An Article. (2022). ResearchGate. [Link]

-

Shimadzu. (n.d.). Analysis Results. [Link]

-

Complete Guide to Antimalarial Drugs | Chloroquine & Quinine Mechanism of Action | DocTutorials V5. (2024). YouTube. [Link]

-

Internal standard signal suppression by co-eluting analyte in isotope dilution LC-ESI-MS. (n.d.). [Link]

Sources

- 1. longdom.org [longdom.org]

- 2. mdpi.com [mdpi.com]

- 3. m.youtube.com [m.youtube.com]

- 4. Deuterated internal standards and bioanalysis by AptoChem [aptochem.com]

- 5. crimsonpublishers.com [crimsonpublishers.com]

- 6. biopharmaservices.com [biopharmaservices.com]

- 7. chromatographyonline.com [chromatographyonline.com]

- 8. researchgate.net [researchgate.net]

- 9. bioanalysis-zone.com [bioanalysis-zone.com]

- 10. tandfonline.com [tandfonline.com]

- 11. 2. Analysis Results : SHIMADZU (Shimadzu Corporation) [shimadzu.com]

- 12. Assessment of matrix effect in quantitative LC-MS bioanalysis - PMC [pmc.ncbi.nlm.nih.gov]

- 13. A stable isotope-labeled internal standard is essential for correcting for the interindividual variability in the recovery of lapatinib from cancer patient plasma in quantitative LC-MS/MS analysis - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Stable isotopically labeled internal standards in quantitative bioanalysis using liquid chromatography/mass spectrometry: necessity or not? - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. Designing Stable Isotope Labeled Internal Standards - Acanthus Research [acanthusresearch.com]

- 16. resolvemass.ca [resolvemass.ca]

- 17. pdf.benchchem.com [pdf.benchchem.com]

- 18. Why can the deuterated internal standard method be used for quantification in the detection of serum 25-hydroxyvitamin D by high-performance liquid chromatography-tandem mass spectrometry? Can ordinary chromatographic methods use this method for quantification? [en.biotech-pack.com]

- 20. osti.gov [osti.gov]

- 21. Isotope dilution | Mass spectrometry, Trace elements, Quantification | Britannica [britannica.com]

- 22. Isotope dilution - Wikipedia [en.wikipedia.org]

- 23. medchemexpress.com [medchemexpress.com]

- 24. medchemexpress.com [medchemexpress.com]

- 25. caymanchem.com [caymanchem.com]

- 26. academic.oup.com [academic.oup.com]

- 27. Minimal deuterium isotope effects in quantitation of dimethyl‐labeled complex proteomes analyzed with capillary zone electrophoresis/mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]

- 28. researchgate.net [researchgate.net]

- 29. fda.gov [fda.gov]

- 30. pdf.benchchem.com [pdf.benchchem.com]

- 31. fda.gov [fda.gov]

A-Z Guide to the Laboratory Synthesis and Purification of Cletoquine-d4 Oxalate

Abstract

This comprehensive technical guide provides a detailed methodology for the synthesis and purification of deuterated Cletoquine (Cletoquine-d4) as its oxalate salt, intended for use as an internal standard in preclinical and clinical laboratory settings. Cletoquine, an active metabolite of the widely used antimalarial and autoimmune therapeutic, Hydroxychloroquine, plays a crucial role in pharmacokinetic and metabolic studies.[1][] The integration of a stable isotope label, such as deuterium, is paramount for its application in mass spectrometry-based bioanalysis, offering enhanced accuracy and precision in quantification.[3] This guide delineates a robust synthetic pathway, rigorous purification protocol, and the requisite analytical techniques for structural verification and purity assessment, ensuring the production of a high-quality standard for research and drug development professionals.

Introduction: The Rationale for a Deuterated Cletoquine Standard

Cletoquine, also known as desethylhydroxychloroquine, is a primary active metabolite of Hydroxychloroquine.[1] The parent drug, a cornerstone in the treatment of malaria, has seen its therapeutic applications expand to autoimmune diseases like lupus erythematosus and rheumatoid arthritis.[4] The mechanism of action for 4-aminoquinoline drugs like Chloroquine and its derivatives involves interference with the parasite's detoxification of heme in its digestive vacuole.[4][5][6] Specifically, these drugs inhibit the biocrystallization of toxic heme into non-toxic hemozoin, leading to parasite death.[4][5][7]

Pharmacokinetic (PK) and drug metabolism (DMPK) studies are integral to the drug development pipeline, providing critical data on a compound's absorption, distribution, metabolism, and excretion (ADME). The use of stable isotope-labeled internal standards in liquid chromatography-mass spectrometry (LC-MS) analysis is the gold standard for accurate quantification of drug and metabolite concentrations in biological matrices.[3] Deuterated standards are ideal as they exhibit nearly identical chemical and physical properties to the analyte but are distinguishable by their mass, allowing for correction of matrix effects and variability during sample processing and analysis.[3] This guide details the synthesis of Cletoquine-d4, where four deuterium atoms are strategically incorporated into the N-ethyl group of the side chain, a common site of metabolic activity.

Strategic Approach to Synthesis and Purification

The synthesis of Cletoquine-d4 Oxalate is approached in a multi-step process, designed for efficiency and control over the final product's purity. The overall workflow is depicted below.

Figure 1: Overall workflow for the synthesis and purification of this compound.

Experimental Protocols

Part 1: Synthesis of Cletoquine-d4

The synthetic route to Cletoquine-d4 involves the preparation of two key intermediates: the 7-chloroquinoline core and the deuterated side chain, followed by their condensation.

3.1. Synthesis of 7-chloro-4-hydrazinylquinoline (Intermediate 1)

The synthesis of the quinoline core is a well-established process in medicinal chemistry.[8] This protocol adapts known methods for the preparation of 4-aminoquinoline derivatives.[9][10][11][12][13]

-

Step 1: Preparation of 7-chloro-4-hydroxyquinoline. This can be achieved through the cyclization of 3-chloroaniline with diethyl malonate, followed by hydrolysis and decarboxylation.

-

Step 2: Chlorination. The resulting 7-chloro-4-hydroxyquinoline is then treated with a chlorinating agent, such as phosphorus oxychloride (POCl₃), to yield 4,7-dichloroquinoline.

-

Step 3: Hydrazinolysis. 4,7-dichloroquinoline is reacted with hydrazine hydrate to substitute the chlorine at the 4-position, yielding 7-chloro-4-hydrazinylquinoline.[14][15][16]

Table 1: Reagents for Intermediate 1 Synthesis

| Reagent | Molar Eq. | Purpose |

| 4,7-dichloroquinoline | 1.0 | Starting material |

| Hydrazine hydrate | 5.0 | Nucleophile |

| Ethanol | - | Solvent |

Protocol:

-

To a solution of 4,7-dichloroquinoline in ethanol, add hydrazine hydrate dropwise at room temperature.

-

Reflux the reaction mixture for 4-6 hours, monitoring the progress by Thin Layer Chromatography (TLC).

-

Upon completion, cool the mixture to room temperature and pour it into ice-water.

-

Collect the precipitated solid by vacuum filtration, wash with cold water, and dry to yield 7-chloro-4-hydrazinylquinoline.

3.2. Synthesis of N-(ethyl-d5)-N-(2-hydroxyethyl)amine (Intermediate 2)

The introduction of the deuterium label occurs during the synthesis of the side chain.

-

Step 1: Deuteration of Ethylamine. Commercially available ethylamine-d5 is used as the starting material to ensure high isotopic enrichment.

-

Step 2: N-alkylation. Ethylamine-d5 is reacted with 2-chloroethanol in the presence of a base to form N-(ethyl-d5)-N-(2-hydroxyethyl)amine.

Table 2: Reagents for Intermediate 2 Synthesis

| Reagent | Molar Eq. | Purpose |

| Ethylamine-d5 | 1.0 | Deuterated starting material |

| 2-chloroethanol | 1.1 | Alkylating agent |

| Potassium carbonate | 2.0 | Base |

| Acetonitrile | - | Solvent |

Protocol:

-

Combine ethylamine-d5, 2-chloroethanol, and potassium carbonate in acetonitrile.

-

Heat the mixture to reflux and maintain for 12-18 hours, monitoring by TLC or Gas Chromatography-Mass Spectrometry (GC-MS).

-

Cool the reaction, filter off the inorganic salts, and concentrate the filtrate under reduced pressure.

-

The crude product can be purified by distillation or used directly in the next step if purity is sufficient.

3.3. Condensation to form Cletoquine-d4 Free Base

The final step in the synthesis of the free base is the condensation of the two intermediates. This reaction is analogous to the synthesis of other 4-aminoquinoline antimalarials.[11][12]

Figure 2: Condensation reaction to form Cletoquine-d4.

Protocol:

-

A mixture of 7-chloro-4-hydrazinylquinoline and a slight excess of N-(ethyl-d5)-N-(2-hydroxyethyl)amine is heated in a high-boiling point solvent, such as N-methyl-2-pyrrolidone (NMP), or neat at an elevated temperature (e.g., 150-180°C).[8][11]

-

The reaction is monitored by TLC or LC-MS until the starting materials are consumed.

-

After cooling, the reaction mixture is diluted with water and the pH is adjusted to basic (pH > 10) with a sodium hydroxide solution.

-

The aqueous layer is extracted multiple times with an organic solvent like dichloromethane or ethyl acetate.

-

The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated in vacuo to yield the crude Cletoquine-d4 free base.

Part 2: Purification and Salt Formation

3.4. Chromatographic Purification

Purification of the crude free base is essential to remove any unreacted starting materials and side products.

Protocol:

-

The crude Cletoquine-d4 is purified by column chromatography on silica gel.

-

A gradient elution system, typically starting with a non-polar solvent (e.g., hexane or dichloromethane) and gradually increasing the polarity with a more polar solvent (e.g., ethyl acetate, methanol, or a mixture containing a small amount of triethylamine to prevent streaking), is employed.

-

Fractions are collected and analyzed by TLC. Those containing the pure product are combined and the solvent is evaporated.

3.5. Oxalate Salt Formation

Formation of the oxalate salt improves the stability and handling of the compound.[17][18][19]

Protocol:

-

Dissolve the purified Cletoquine-d4 free base in a suitable solvent, such as isopropanol or ethanol.[17]

-

Separately, prepare a solution of oxalic acid (1.0 molar equivalent) in the same solvent.

-

Slowly add the oxalic acid solution to the Cletoquine-d4 solution with stirring.[17]

-

The oxalate salt will precipitate out of the solution. The mixture may be cooled to enhance precipitation.

-

Collect the solid by vacuum filtration and wash with a small amount of cold solvent.

3.6. Recrystallization

A final recrystallization step is performed to achieve high purity.

Protocol:

-

Dissolve the crude this compound salt in a minimal amount of a hot solvent, such as ethanol.[17]

-

Allow the solution to cool slowly to room temperature, then place it in an ice bath to induce crystallization.

-

Collect the purified crystals by vacuum filtration, wash with cold ethanol, and dry under vacuum to a constant weight.

Part 3: Quality Control and Characterization

Rigorous analytical testing is mandatory to confirm the identity, purity, and isotopic enrichment of the final product. A combination of NMR, mass spectrometry, and HPLC is employed.[20][21][22]

3.7. Analytical Methods

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

Mass Spectrometry (MS):

-

High-resolution mass spectrometry (HRMS) is used to confirm the molecular weight, which will be shifted due to the incorporation of deuterium, and to determine the isotopic distribution and enrichment.[22]

-

-

High-Performance Liquid Chromatography (HPLC):

-

HPLC is used to assess the chemical purity of the final compound. A purity of >98% is typically required for use as an analytical standard.

-

Table 3: Expected Analytical Data for this compound

| Analysis | Expected Result |

| Appearance | White to off-white crystalline solid |

| ¹H NMR | Spectrum consistent with Cletoquine structure, with diminished signal for the N-CH₂CH₃ protons. |

| ²H NMR | Signal corresponding to the N-CD₂CD₃ group. |

| HRMS (M+H)⁺ | Calculated mass for C₁₆H₁₈D₄ClN₃O + H⁺. High isotopic enrichment (>98% d4). |

| HPLC Purity | ≥ 98% |

| Melting Point | Sharp melting point, characteristic of the pure oxalate salt. |

Conclusion

This guide provides a comprehensive and technically sound methodology for the synthesis and purification of this compound. By following these protocols, researchers and drug development professionals can produce a high-quality, well-characterized internal standard crucial for accurate bioanalytical studies. The emphasis on rigorous purification and multi-faceted analytical characterization ensures the integrity and reliability of this critical laboratory reagent.

References

- Synthesis and Antimalarial Activity of 4-Methylaminoquinoline Compounds against Drug-Resistant Parasite. ACS Omega. (2021).

- Parallel Synthesis and Antimalarial Screening of a 4-Aminoquinoline Library. PMC.

- Synthesis of New 4-Aminoquinolines and Evaluation of Their In Vitro Activity against Chloroquine-Sensitive and Chloroquine-Resistant Plasmodium falciparum. PLOS One.

- Synthesis and Antimalarial Activity of Side Chain Modified 4-Aminoquinoline Derivatives. Journal of Medicinal Chemistry - ACS Publications.

- Synthesis of 4-aminoquinoline–pyrimidine hybrids as potent antimalarials and their mode of action studies. PubMed Central.

- Cletoquine (Desethylhydroxychloroquine) | Antiviral Agent. MedchemExpress.com.

- Analytical Characterization of Deuterated Compounds: Combining NMR, GC-MS, and LC-MS Techniques. YouTube. (2025).

- Analytical Characterization of Deuterated Compounds: Combining NMR, GC-MS, and LC-MS Techniques. ResolveMass Laboratories Inc. (2025).

- (PDF) 7-Chloroquinolin-4-yl Arylhydrazone Derivatives: Synthesis and Antifungal Activity. (2025).

- Chloroquine: mode of action. PubMed.

- The Metal-Free Regioselective Deuteration of 2-Methylquinolin-8-ol and 2,5-Dimethylquinolin-8-ol, Spectroscopic and Computational Studies. Bentham Science Publishers. (2022).

- Quality Control Essentials for Deuterated Drug APIs. Isotope Science / Alfa Chemistry.

- Purification of Artemisinin from the Product Solution of a Semisynthetic Reaction within a Single Crystallization Step. Organic Process Research & Development - ACS Publications. (2019).

- Optimizing the Synthesis of Deuterated Isotopomers and Isotopologues of Cyclohexene using Molecular Rotational Resonance Spectroscopy. NIH. (2025).

- Deuterated Standards for LC-MS Analysis. ResolveMass Laboratories Inc. (2025).

- Chloroquine Mechanism of action. YouTube. (2020).

- 7-Chloroquinolinehydrazones as First-in-Class Anticancer Experimental Drugs in the NCI-60 Screen among Different Investigated Series of Aryl, Quinoline, Pyridine, Benzothiazole and Imidazolehydrazones. PMC - NIH.

- 7-Chloro-4-hydrazinoquinoline 98 23834-14-2. Sigma-Aldrich.

- Chloroquine. Wikipedia.

- Synthesis of oxalate salt. PrepChem.com.

- Deuterium-substituted quinoline derivatives. Google Patents.

- Synthesis of 7‐chloro‐4‐hydrazone derivatives of quinoline. ResearchGate.

- Click synthesis of new 7-chloroquinoline derivatives by using ultrasound irradiation and evaluation of their biological activity. Taylor & Francis Online.

- HPLC separation and in vitro antimalarial studies of Artemisia annua plants from two different origins: Cameroon versus Luxembourg. PubMed Central. (2014).

- Electrochemical Indole Skeletal Editing via Single-Carbon Atom Insertion. ACS Publications. (2026).

- CHLOROQUINE synthesis. ChemicalBook.

- Expression, purification and crystallization of the Plasmodium falciparum enoyl reductase. (2025).

- Complete Guide to Antimalarial Drugs | Chloroquine & Quinine Mechanism of Action | DocTutorials V5. YouTube. (2025).

- Oxalate salt of ruxolitinib. Google Patents.

- CAS 4298-15-1 Cletoquine. BOC Sciences.

- Antimalarial plant's chlorophyll catalyses drug synthesis. Chemistry World. (2018).

- Advanced Methodologies for Pharmaceutical Salt Synthesis.pdf. Kent Academic Repository. (2020).

- METHOD OXALATE PREPARATION PROCEDURE AND ITS USE AS PRECURSORS IN OXID SYNTHESIS. Google Patents.

- Fighting Malaria with Green Chemistry (Artemisinin) - Periodic Table of Videos. YouTube. (2015).

- Make Sodium Oxalate - Primary Standard for Analytical Chemistry. YouTube. (2023).

- Synthesis of Hydroxy Chloroquine | In Easy Way. YouTube. (2020).

- Synthesis of deuterated morpholine derivatives. Google Patents.

- Synthesis, Antimalarial, Antileishmanial, and Cytotoxicity Activities and Preliminary In Silico ADMET Studies of 2-(7-Chloroquinolin-4-ylamino)ethyl Benzoate Derivatives. MDPI.

- Synthesis of quinoline mimics via C–H bond functionalization of quinoline: a review on recent progress. Organic & Biomolecular Chemistry (RSC Publishing). (2025).

Sources

- 1. medchemexpress.com [medchemexpress.com]

- 3. resolvemass.ca [resolvemass.ca]

- 4. Chloroquine - Wikipedia [en.wikipedia.org]

- 5. m.youtube.com [m.youtube.com]

- 6. youtube.com [youtube.com]

- 7. HPLC separation and in vitro antimalarial studies of Artemisia annua plants from two different origins: Cameroon versus Luxembourg - PMC [pmc.ncbi.nlm.nih.gov]

- 8. CHLOROQUINE synthesis - chemicalbook [chemicalbook.com]

- 9. pubs.acs.org [pubs.acs.org]

- 10. Parallel Synthesis and Antimalarial Screening of a 4-Aminoquinoline Library - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Synthesis of New 4-Aminoquinolines and Evaluation of Their In Vitro Activity against Chloroquine-Sensitive and Chloroquine-Resistant Plasmodium falciparum | PLOS One [journals.plos.org]

- 12. pubs.acs.org [pubs.acs.org]

- 13. Synthesis of 4-aminoquinoline–pyrimidine hybrids as potent antimalarials and their mode of action studies - PMC [pmc.ncbi.nlm.nih.gov]

- 14. researchgate.net [researchgate.net]

- 15. 7-Chloroquinolinehydrazones as First-in-Class Anticancer Experimental Drugs in the NCI-60 Screen among Different Investigated Series of Aryl, Quinoline, Pyridine, Benzothiazole and Imidazolehydrazones - PMC [pmc.ncbi.nlm.nih.gov]

- 16. researchgate.net [researchgate.net]

- 17. prepchem.com [prepchem.com]

- 18. WO2016026974A1 - Oxalate salt of ruxolitinib - Google Patents [patents.google.com]

- 19. kar.kent.ac.uk [kar.kent.ac.uk]

- 20. m.youtube.com [m.youtube.com]

- 21. resolvemass.ca [resolvemass.ca]

- 22. isotope-science.alfa-chemistry.com [isotope-science.alfa-chemistry.com]

Cletoquine-d4 Oxalate CAS number and molecular weight.

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of Cletoquine-d4 Oxalate, a deuterated analog of Cletoquine, the primary active metabolite of the antimalarial and autoimmune therapeutic agent, Hydroxychloroquine. This document is intended for researchers, scientists, and drug development professionals who require a detailed understanding of this stable isotope-labeled internal standard for use in quantitative bioanalysis. The guide covers the compound's fundamental properties, including its CAS number and molecular weight, and delves into its synthesis, characterization, and application in sensitive analytical methodologies such as liquid chromatography-tandem mass spectrometry (LC-MS/MS). Furthermore, this guide presents a detailed, adaptable protocol for the quantification of Cletoquine in biological matrices, underscoring the critical role of deuterated standards in pharmacokinetic and metabolic studies. Safety considerations and handling procedures are also discussed to ensure proper laboratory practice.

Introduction: The Role of Deuterated Standards in Bioanalysis

In the realm of drug metabolism and pharmacokinetics (DMPK), the precise quantification of therapeutic agents and their metabolites in biological matrices is paramount. Liquid chromatography-tandem mass spectrometry (LC-MS/MS) has emerged as the gold standard for such bioanalytical applications due to its high sensitivity and selectivity. The accuracy and reproducibility of LC-MS/MS assays are significantly enhanced by the use of stable isotope-labeled internal standards (SIL-IS).

This compound is the deuterated form of Cletoquine, a major metabolite of Hydroxychloroquine. The incorporation of four deuterium atoms results in a molecule that is chemically identical to the analyte of interest but has a distinct mass-to-charge ratio (m/z). This property allows for its use as an ideal internal standard, co-eluting with the unlabeled analyte during chromatographic separation and experiencing similar ionization effects in the mass spectrometer. Consequently, this compound compensates for variability in sample preparation, injection volume, and matrix effects, leading to highly accurate and precise quantification of Cletoquine.

This guide will provide an in-depth exploration of this compound, from its fundamental chemical identity to its practical application in a research setting.

Core Compound Properties

A foundational understanding of a reference standard begins with its core identifiers and physicochemical properties.

| Property | Value | Source(s) |

| Chemical Name | 2-[[4-[(7-Chloro-4-quinolinyl)amino]pentyl-d4]amino]ethanol Oxalate | [1] |

| Synonyms | (+/-)-Desethylhydroxychloroquine-d4 Oxalate | [2] |

| CAS Number | 1216461-57-2 | [3] |

| Molecular Formula | C18H20D4ClN3O5 | [4] |

| Molecular Weight | 401.88 g/mol | [4] |

| Form | Solid | [5] |

| Solubility | Methanol (Slightly, Heated) | [5] |

| Storage | -20°C | [6] |

Synthesis and Characterization

The synthesis of this compound involves a multi-step process, beginning with the synthesis of the deuterated free base, Cletoquine-d4, followed by its conversion to the oxalate salt.

Synthesis of Cletoquine-d4 (Free Base)

The synthesis of deuterated metabolites of Hydroxychloroquine has been described in the scientific literature.[1] The following is a plausible synthetic route for Cletoquine-d4, based on established chemical principles:

-

Step 1: Introduction of Deuterium: A suitable precursor molecule containing the pentylamino side chain is subjected to a deuteration reaction. This can be achieved through various methods, such as catalytic deuterium exchange or reduction of a suitable functional group with a deuterium source (e.g., sodium borodeuteride). The goal is to replace four hydrogen atoms on the pentyl chain with deuterium.

-

Step 2: Coupling with the Quinoline Core: The deuterated side chain is then coupled with 4,7-dichloroquinoline. This nucleophilic aromatic substitution reaction typically occurs at an elevated temperature to facilitate the displacement of the chlorine atom at the 4-position of the quinoline ring.

-

Step 3: Introduction of the Ethanolamine Group: The terminal amino group of the deuterated pentyl-quinoline intermediate is then reacted with 2-chloroethanol or a similar reagent to introduce the ethanolamine moiety.

-

Step 4: Purification: The resulting Cletoquine-d4 free base is purified using standard techniques such as column chromatography to isolate the desired product with high purity.

Formation of the Oxalate Salt

The conversion of the Cletoquine-d4 free base to its oxalate salt enhances its stability and handling properties as a solid. A general procedure for the formation of an amine oxalate salt is as follows:

-

Step 1: Dissolution: The purified Cletoquine-d4 free base is dissolved in a suitable organic solvent, such as isopropanol or acetone.[1][7]

-

Step 2: Addition of Oxalic Acid: A stoichiometric amount of oxalic acid, dissolved in the same solvent, is added dropwise to the solution of the free base.

-

Step 3: Precipitation and Isolation: The oxalate salt, being less soluble in the organic solvent, will precipitate out of the solution. The precipitate is then collected by filtration, washed with a small amount of cold solvent to remove any unreacted starting materials, and dried under vacuum to yield this compound as a solid.[8]

Characterization

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR would be used to confirm the overall structure of the molecule, with the absence of signals corresponding to the deuterated positions on the pentyl chain.

-

¹³C NMR would show the expected number of carbon signals, and specialized techniques could be used to confirm the location of the deuterium labels.[9]

-

²H NMR would directly detect the presence and location of the deuterium atoms.

-

-

Mass Spectrometry (MS): High-resolution mass spectrometry would be used to confirm the exact molecular weight of the compound, which should correspond to the calculated mass of the deuterated molecule. This technique is also crucial for determining the isotopic purity of the standard.

-

Infrared (IR) Spectroscopy: The IR spectrum would display characteristic absorption bands for the functional groups present in the molecule, such as N-H, O-H, C=N, and C-Cl bonds, as well as the characteristic stretches of the oxalate counter-ion.[10][11]

-

Purity Analysis: High-performance liquid chromatography (HPLC) with UV detection is typically used to assess the chemical purity of the final product. A purity of >98% is generally required for use as an internal standard.

Application in Bioanalytical Methods: A Protocol for Cletoquine Quantification

This compound is primarily used as an internal standard for the quantification of Cletoquine in biological samples by LC-MS/MS. The following is an adaptable protocol for the analysis of Cletoquine in human plasma.

Materials and Reagents

-

This compound (Internal Standard)

-

Cletoquine (Analyte Standard)

-

Human Plasma (Blank)

-

Acetonitrile (LC-MS Grade)

-

Methanol (LC-MS Grade)

-

Formic Acid (LC-MS Grade)

-

Water (LC-MS Grade)

Workflow Diagram

Caption: Experimental workflow for the quantification of Cletoquine using this compound as an internal standard.

Detailed Protocol

-

Preparation of Stock and Working Solutions:

-

Prepare a stock solution of this compound (e.g., 1 mg/mL) in methanol.

-

Prepare a series of working solutions of Cletoquine in methanol to be used for the calibration curve and quality control samples.

-

Prepare a working internal standard solution by diluting the this compound stock solution in acetonitrile (e.g., 100 ng/mL).

-

-

Sample Preparation (Protein Precipitation):

-

To 50 µL of plasma sample (calibrator, QC, or unknown), add 150 µL of the working internal standard solution in acetonitrile.

-

Vortex the mixture for 30 seconds to precipitate the plasma proteins.

-

Centrifuge the samples at high speed (e.g., 14,000 rpm) for 10 minutes to pellet the precipitated proteins.

-

Carefully transfer the supernatant to a clean vial for LC-MS/MS analysis.

-

-

LC-MS/MS Conditions (Adapted from a method for related compounds):

-

LC System: A high-performance liquid chromatography system.

-

Column: A C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.8 µm).

-

Mobile Phase A: 0.1% Formic acid in water.

-

Mobile Phase B: 0.1% Formic acid in acetonitrile.

-

Gradient: A suitable gradient to separate Cletoquine from endogenous plasma components.

-

Flow Rate: 0.4 mL/min.

-

Injection Volume: 5 µL.

-

MS System: A triple quadrupole mass spectrometer.

-

Ionization Mode: Electrospray Ionization (ESI), positive mode.

-

MRM Transitions:

-

Cletoquine: Q1/Q3 transition to be determined (e.g., based on precursor ion [M+H]⁺ and a stable product ion).

-

Cletoquine-d4: Q1/Q3 transition to be determined (e.g., based on precursor ion [M+H]⁺ and a stable product ion, which will be 4 Da higher than the analyte).

-

-

-

Data Analysis:

-

Integrate the peak areas for both Cletoquine and this compound.

-

Calculate the peak area ratio (Cletoquine peak area / this compound peak area).

-

Construct a calibration curve by plotting the peak area ratio versus the concentration of the Cletoquine calibrators.

-

Determine the concentration of Cletoquine in the unknown samples by interpolating their peak area ratios from the calibration curve.

-

Safety and Handling

While a specific Safety Data Sheet (SDS) for this compound is not widely available, safety precautions should be based on the data for structurally related compounds such as Chloroquine and oxalic acid.

-

Hazard Statements:

-

Precautionary Statements:

-

Wear protective gloves, protective clothing, eye protection, and face protection.[13]

-

Wash hands thoroughly after handling.[6]

-

Do not eat, drink, or smoke when using this product.[6]

-

If swallowed, call a poison center or doctor immediately.[12]

-

Store in a well-ventilated place. Keep container tightly closed.[13]

-

It is imperative to consult the specific SDS provided by the supplier before handling this compound and to always work in a well-ventilated fume hood.

Conclusion

This compound is an indispensable tool for researchers and scientists engaged in the study of Hydroxychloroquine metabolism and pharmacokinetics. Its use as a stable isotope-labeled internal standard ensures the highest level of accuracy and precision in the quantification of Cletoquine by LC-MS/MS. This technical guide has provided a comprehensive overview of its properties, synthesis, characterization, and application, offering a valuable resource for the design and execution of robust bioanalytical methods. By adhering to the principles and protocols outlined herein, researchers can confidently generate high-quality data to advance our understanding of this important therapeutic agent.

References

- Tian, L., Zhang, C., & Li, J. (2014). Synthesis of deuterium labelled chloroquine, hydroxychloroquine and their metabolites. Journal of Chemical and Pharmaceutical Research, 6(7), 1937-1942.

- Google Patents. (1958). Preparation of oxalic acid salts of phenylene diamines.

- Not available.

-

PrepChem.com. (n.d.). Synthesis of oxalate salt. Retrieved from [Link][8]

- Not available.

- Not available.

- Not available.

- Not available.

-

National Center for Biotechnology Information. (2018). Rates of ligand exchange around the bis-oxalato complex NpO2(C2O4)23- measured using multinuclear NMR at neutral to semi-alkaline pH. Retrieved from [Link]

- Not available.

- Not available.

-

ResearchGate. (2022). FT-IR spectra of oxalate ligands and metal ions in supernatants following desorption. Retrieved from [Link]

- Not available.

-

ResearchGate. (n.d.). FTIR spectra of (a) cytosine oxalate monohydrate ( R ), (b) lamivudine oxalate ( A ) and (c) lamivudine oxalate. Retrieved from [Link]

Sources

- 1. Sciencemadness Discussion Board - Forming oxalte salts of amines - Powered by XMB 1.9.11 [sciencemadness.org]

- 2. scbt.com [scbt.com]

- 3. This compound | CAS 1216461-57-2 | LGC Standards [lgcstandards.com]

- 4. medchemexpress.com [medchemexpress.com]

- 5. WO2015001565A2 - "an improved process for the preparation of 3-aryloxy-3- phenylpropylamine and salt thereof" - Google Patents [patents.google.com]

- 6. Cletoquine-d4 | CAS | LGC Standards [lgcstandards.com]

- 7. US2857424A - Preparation of oxalic acid salts of phenylene diamines - Google Patents [patents.google.com]

- 8. prepchem.com [prepchem.com]

- 9. osti.gov [osti.gov]

- 10. researchgate.net [researchgate.net]

- 11. researchgate.net [researchgate.net]

- 12. 14142-64-4|Cletoquine oxalate|BLD Pharm [bldpharm.com]

- 13. Cletoquine-d4 Oxalate_北京科量技术有限公司 [gjbzwzw.com]

Navigating the Isotopic Landscape: A Technical Guide to Cletoquine-d4 Oxalate for Advanced Pharmaceutical Research

For Immediate Release

This technical guide serves as an essential resource for researchers, scientists, and drug development professionals on the commercial availability, procurement, and application of Cletoquine-d4 Oxalate. As a deuterated analogue of Cletoquine, a primary metabolite of the widely used drug Hydroxychloroquine, this stable isotope-labeled compound is a critical tool in modern pharmacokinetic and metabolic research. This document provides an in-depth overview of its commercial suppliers, technical specifications, and protocols for its use as an internal standard in high-sensitivity analytical methodologies.

Introduction: The Significance of Deuterated Standards in Drug Development

In the landscape of pharmaceutical development, a thorough understanding of a drug's absorption, distribution, metabolism, and excretion (ADME) is paramount.[1] Stable isotope labeling, particularly with deuterium, has emerged as a cornerstone technique for these investigations.[2][3] The substitution of hydrogen with its heavier, non-radioactive isotope, deuterium, offers a subtle yet powerful modification. This change imparts a greater mass to the molecule, a property that is readily distinguishable in mass spectrometry (MS), without significantly altering its chemical and biological properties.[4][5]

This compound is the deuterium-labeled form of Cletoquine, a major active metabolite of Hydroxychloroquine.[6] Hydroxychloroquine is metabolized in the liver by cytochrome P450 enzymes, including CYP2D6, CYP3A4, CYP3A5, and CYP2C8, to form desethylhydroxychloroquine (Cletoquine).[6] The deuterated version, this compound, serves as an ideal internal standard for the quantitative analysis of Cletoquine in biological matrices using techniques like liquid chromatography-tandem mass spectrometry (LC-MS/MS).[7][8][9] Its use mitigates matrix effects and variations in sample preparation and instrument response, ensuring the accuracy and precision of pharmacokinetic and drug metabolism studies.[1]

Commercial Suppliers and Availability

This compound is available from a range of specialized chemical suppliers that cater to the research and pharmaceutical industries. The compound is typically offered in small quantities, suitable for its application as an internal standard. When procuring this material, it is crucial to obtain a Certificate of Analysis (CoA) to verify its identity, purity, and isotopic enrichment.

| Supplier | Product Name | CAS Number | Molecular Formula | Molecular Weight | Typical Pack Sizes |

| LGC Standards | This compound | 1216461-57-2 | C₁₈H₂₀D₄ClN₃O₅ | 401.88 | 1 mg, 10 mg |

| MedChemExpress (MCE) | This compound | 1216461-57-2 | C₁₈H₂₀D₄ClN₃O₅ | 401.88 | 1 mg, 5 mg, 10 mg |

| Toronto Research Chemicals (TRC) | This compound | 1216461-57-2 | C₁₈H₂₀D₄ClN₃O₅ | 401.88 | 1 mg, 5 mg, 10 mg |

| Cayman Chemical | Desethyl Hydroxychloroquine-d4 | 1854126-47-8 | C₁₆H₁₈D₄ClN₃O | 311.8 | Varies |

| ChemicalBook | This compound | 1216461-57-2 | C₁₈H₂₀D₄ClN₃O₅ | 401.88 | Varies by supplier |

Technical Profile and Rationale for d4-Labeling

Chemical Structure:

A simplified representation of the Cletoquine-d4 structure.

The designation "d4" indicates that four hydrogen atoms in the Cletoquine molecule have been replaced by deuterium atoms. The rationale for this specific isotopic labeling lies in the "kinetic isotope effect."[5][10] The carbon-deuterium (C-D) bond is stronger than the carbon-hydrogen (C-H) bond.[10] By placing the deuterium atoms at metabolically stable positions, the likelihood of their exchange or loss during metabolic processes is minimized. This ensures that the mass difference between the analyte (Cletoquine) and the internal standard (Cletoquine-d4) is maintained throughout the analytical process, a critical factor for accurate quantification. The synthesis of deuterated metabolites of chloroquine and hydroxychloroquine has been described in the scientific literature, providing a basis for the production of these essential research compounds.[11][12]

Application as an Internal Standard in LC-MS/MS Analysis

This compound is primarily employed as an internal standard in the bioanalysis of hydroxychloroquine and its metabolites.[7][8][9] The following provides a generalized, step-by-step workflow for its application.

Experimental Workflow

Workflow for the use of this compound as an internal standard.

Detailed Protocol for Quantification of Hydroxychloroquine and its Metabolites

The following protocol is a composite based on established methodologies for the analysis of hydroxychloroquine and its metabolites.[7][8][9][13][14]

1. Preparation of Stock and Working Solutions:

-

Prepare a stock solution of this compound in a suitable solvent (e.g., methanol or DMSO).

-

Prepare a series of calibration standards of the non-labeled analyte (Cletoquine) in the same solvent.

-

Prepare quality control (QC) samples at low, medium, and high concentrations.

2. Sample Preparation:

-

To a known volume of the biological sample (e.g., plasma, whole blood), add a precise volume of the this compound internal standard working solution.

-

Perform protein precipitation by adding a solvent such as acetonitrile.

-

Vortex and centrifuge the samples to pellet the precipitated proteins.

-

Transfer the supernatant to a clean tube for analysis.

3. LC-MS/MS Conditions:

-

Liquid Chromatography (LC):

-

Column: A C18 or similar reverse-phase column is typically used.

-

Mobile Phase: A gradient elution with a mixture of an aqueous buffer (e.g., ammonium formate or formic acid in water) and an organic solvent (e.g., acetonitrile or methanol).

-

Flow Rate: A typical flow rate is between 0.2 and 0.5 mL/min.

-

-

Mass Spectrometry (MS):

-

Ionization: Electrospray ionization (ESI) in positive ion mode is commonly used.

-

Detection: Multiple Reaction Monitoring (MRM) is employed to selectively detect the precursor and product ions of both the analyte and the internal standard.

-

4. Data Analysis:

-

The peak area ratio of the analyte to the internal standard is calculated for each sample.

-

A calibration curve is generated by plotting the peak area ratios of the calibration standards against their known concentrations.

-

The concentration of the analyte in the unknown samples is determined by interpolating their peak area ratios from the calibration curve.

Safety, Handling, and Storage

-

Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety glasses with side shields, a lab coat, and chemical-resistant gloves, when handling this compound.

-

Handling: Handle in a well-ventilated area, preferably in a fume hood, to avoid inhalation of any dust or aerosols. Avoid contact with skin and eyes.

-

Storage: Store in a tightly sealed container in a cool, dry, and dark place. Recommended storage is often at -20°C to ensure long-term stability.

Conclusion

This compound is an indispensable tool for researchers in the field of drug metabolism and pharmacokinetics. Its commercial availability from specialized suppliers allows for the precise and accurate quantification of Cletoquine, a key metabolite of Hydroxychloroquine. The principles of isotopic labeling, coupled with the sensitivity of modern analytical techniques like LC-MS/MS, provide a robust platform for advancing our understanding of drug disposition and for the development of safer and more effective therapeutics.

References

-

Introduction to Stable Isotope Labeling and How It Supports Drug Development for Rare Diseases - Metabolic Solutions. (2024, November 21). Retrieved from [Link]

-

Isotopic labeling of metabolites in drug discovery applications - PubMed. (n.d.). Retrieved from [Link]

-

Synthesis of deuterium labelled chloroquine, hydroxychloroquine and their metabolites. (n.d.). Journal of Chemical and Pharmaceutical Research. Retrieved from [Link]

-

Applications of stable isotopes in clinical pharmacology - PMC - PubMed Central. (n.d.). Retrieved from [Link]

-

Deuterium in drug discovery: progress, opportunities and challenges - PMC. (2023, June 5). Retrieved from [Link]

-

Synthesis of deuterium labelled chloroquine, hydroxychloroquine and their metabolites - JOCPR. (n.d.). Retrieved from [Link]

-

An Overview of Stable-Labeled Compounds & Their Applications - Moravek. (n.d.). Retrieved from [Link]

-

Understanding the World of Isotope Labelled Compounds and Why They Matter? (2024, March 8). Retrieved from [Link]

-

Development and validation of LC-MS/MS for bioanalysis of hydroxychloroquine in human whole blood. (n.d.). Retrieved from [Link]

-

Using Deuterium in Drug Discovery: Leaving the Label in the Drug - ResearchGate. (2025, August 9). Retrieved from [Link]

-

Synthesis of deuterated metabolites - Hypha Discovery. (n.d.). Retrieved from [Link]

-

Recent Developments for the Deuterium and Tritium Labeling of Organic Molecules | Chemical Reviews - ACS Publications. (2022, February 18). Retrieved from [Link]

-

Simultaneous quantitation of hydroxychloroquine and its metabolites in mouse blood and tissues using LC–ESI–MS/MS: An application for pharmacokinetic studies - PMC - NIH. (n.d.). Retrieved from [Link]

-